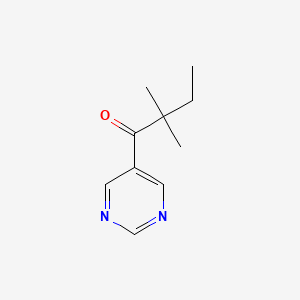

2,2-dimethyl-1-pyrimidin-5-ylbutan-1-one

Description

Significance of Pyrimidine-Containing Ketones and Related Heterocycles in Contemporary Chemical Sciences

Pyrimidine (B1678525), a heterocyclic aromatic organic compound with two nitrogen atoms at positions 1 and 3 of a six-membered ring, is a fundamental building block in numerous biologically vital molecules. pharmatutor.orgorientjchem.org Its presence in the nucleobases cytosine, thymine, and uracil (B121893) underscores its critical role in the structure of DNA and RNA. humanjournals.comjuniperpublishers.com Beyond this fundamental role, the pyrimidine scaffold is a privileged structure in medicinal chemistry, featured in a wide array of therapeutic agents. pharmatutor.orgorientjchem.org

The incorporation of a ketone functional group onto the pyrimidine ring, as seen in pyrimidine-containing ketones, further enhances the chemical diversity and potential biological activity of these molecules. Ketones can act as hydrogen bond acceptors and participate in various chemical reactions, making them valuable for interacting with biological targets. rsc.org The reactivity of the carbonyl group in ketones provides a handle for the synthesis of more complex heterocyclic systems through cyclization reactions. mdpi.comorganic-chemistry.org

In contemporary chemical sciences, pyrimidine-containing heterocycles are investigated for a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. humanjournals.comjuniperpublishers.com The structural versatility of the pyrimidine ring allows for modifications that can fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule, a key aspect of drug design. humanjournals.com

Overview of Research Trajectories for 2,2-Dimethyl-1-pyrimidin-5-ylbutan-1-one and Cognate Structures

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for cognate structures, particularly pyrimidinyl ketones, are well-established. A significant area of focus is their development as kinase inhibitors. acs.orgnih.govrsc.org Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The pyrimidine core is adept at mimicking the adenine (B156593) ring of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their activity. nih.govrsc.org

Research in this area often involves the synthesis of libraries of pyrimidine derivatives with various substituents to explore the structure-activity relationship (SAR). humanjournals.comnih.gov Modifications at different positions of the pyrimidine ring can influence potency, selectivity, and pharmacokinetic properties. humanjournals.comacs.org For a molecule like this compound, the dimethylbutanoyl group at the 5-position would be a key area for synthetic modification to optimize interactions with a target kinase.

General synthetic strategies for pyrimidinyl ketones involve the condensation of 1,3-dicarbonyl compounds with amidines (the Pinner synthesis) or the reaction of carbonyl compounds with amidines under various catalytic conditions. rsc.orgmdpi.com More modern approaches include transition-metal-catalyzed reactions which can offer greater efficiency and functional group tolerance. humanjournals.com

The table below illustrates the types of biological activities investigated for various pyrimidine derivatives, providing a framework for potential research on this compound.

| Cognate Pyrimidine Derivative Class | Primary Research Focus | Example Investigated Activities |

| Pyrazolo[3,4-d]pyrimidines | Anticancer Agents (Kinase Inhibitors) | Inhibition of BTK, MKK7, EGFR |

| Pyrido[2,3-d]pyrimidines | Anticancer Agents | Inhibition of Tyrosine Kinase, ABL Kinase, PI3K |

| Aminopyrimidines | Kinase Inhibitors for Neurodegeneration | Inhibition of understudied kinases |

| General Pyrimidine Derivatives | Broad-Spectrum Pharmacological Agents | Antimicrobial, Anti-inflammatory, Antiviral |

Contextual Importance within Medicinal Chemistry and Chemical Biology

The contextual importance of pyrimidine-containing ketones like this compound in medicinal chemistry and chemical biology is substantial. The pyrimidine scaffold is considered a "privileged" structure due to its ability to serve as a versatile template for the design of ligands for a diverse range of biological targets. nih.gov

In medicinal chemistry, the focus is often on the development of new therapeutic agents. As previously mentioned, pyrimidine-based kinase inhibitors are a major success story, with several approved drugs for the treatment of cancer. acs.org The development of new pyrimidine derivatives continues to be an active area of research to overcome drug resistance and improve selectivity. nih.govrsc.org

In chemical biology, pyrimidine derivatives are used as chemical probes to study biological processes. For instance, a selective inhibitor of a particular kinase can be used to elucidate the role of that kinase in a signaling pathway. The ability to synthesize a variety of pyrimidine analogues allows for the development of highly specific tools for chemical biology research. acs.org

The table below summarizes the roles of pyrimidine derivatives in these fields.

| Field | Role of Pyrimidine Derivatives | Specific Examples of Application |

| Medicinal Chemistry | Core scaffold for drug discovery | Development of anticancer, antiviral, and anti-inflammatory drugs. humanjournals.comjuniperpublishers.com |

| Structure-activity relationship (SAR) studies to optimize drug candidates. nih.gov | ||

| Chemical Biology | Chemical probes for studying biological systems | Selective kinase inhibitors to dissect signaling pathways. acs.org |

| Fluorescently labeled pyrimidines for imaging applications. |

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2,2-dimethyl-1-pyrimidin-5-ylbutan-1-one |

InChI |

InChI=1S/C10H14N2O/c1-4-10(2,3)9(13)8-5-11-7-12-6-8/h5-7H,4H2,1-3H3 |

InChI Key |

WPYCVRKLVPMTGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CN=CN=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,2 Dimethyl 1 Pyrimidin 5 Ylbutan 1 One

Direct Synthetic Pathways for 2,2-Dimethyl-1-pyrimidin-5-ylbutan-1-one

Direct synthesis of pyrimidinyl ketones can be achieved through several routes, primarily by constructing the pyrimidine (B1678525) ring with the acyl group precursor already in place or by adding the acyl group to a pyrimidine moiety.

The synthesis of pyrimidine derivatives often relies on cyclocondensation reactions. A prominent example is the Biginelli reaction, which involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgijesrr.orgresearchgate.net This one-pot synthesis is a powerful method for creating dihydropyrimidine (B8664642) scaffolds, which can be subsequently oxidized to form the aromatic pyrimidine ring. clockss.org

Various catalysts can be employed to promote these reactions, ranging from traditional Brønsted acids like HCl to Lewis acids such as copper(II) triflate, ytterbium(III) chloride, or zinc chloride. wikipedia.orgbu.edu.egorganic-chemistry.org Modern approaches also utilize microwave irradiation to accelerate reaction times and improve yields, often under solvent-free conditions. researchgate.net The choice of reagents and conditions is crucial for directing the reaction towards the desired product and minimizing side reactions. For instance, the reaction of ketones with amidines can be catalyzed by copper or iron complexes to yield pyrimidines through a cascade of dehydrogenation, annulation, and aromatization steps. organic-chemistry.org

Table 1: Catalysts and Conditions in Pyrimidine Synthesis

| Reaction Type | Catalyst/Condition | Precursors | Product Type |

|---|---|---|---|

| Biginelli Reaction | Brønsted or Lewis Acids (e.g., HCl, YbCl₃) | Aldehyde, β-Ketoester, Urea | Dihydropyrimidinone |

| Ketone-Amidine Cyclization | Copper or Iron Catalysts | Ketone, Amidine | Substituted Pyrimidine |

| Multi-component Coupling | Zinc Chloride (ZnCl₂) | Enamine, Orthoformate, Ammonium Acetate | Substituted Pyrimidine |

Ethyl acetoacetate (B1235776) is a cornerstone precursor in the synthesis of a vast number of heterocyclic compounds, including pyrimidines. guidechem.com Its 1,3-dicarbonyl structure makes it an ideal three-carbon fragment for condensation with nitrogen-containing species like urea, thiourea, or amidines to form the pyrimidine ring. bu.edu.eg In the context of the Biginelli reaction, ethyl acetoacetate condenses with an aldehyde and urea to form the core dihydropyrimidine structure. wikipedia.orgijesrr.org

Pyrimidine N-oxides serve as versatile intermediates for the functionalization of the pyrimidine ring. The N-oxide group activates the heterocyclic ring, particularly at the C2 and C6 positions, for C-H functionalization. acs.org This strategy allows for the introduction of various substituents onto a pre-formed pyrimidine ring. Oxygen-centered radicals can be generated from pyridine (B92270) N-oxides via single-electron oxidation, which can then abstract hydrogen atoms to create carbon radicals for subsequent alkylation or arylation reactions. nih.govacs.orgnih.govchemrxiv.org This C-H activation approach provides a powerful method for forging new carbon-carbon bonds, potentially enabling the attachment of a butanone side chain to the pyrimidine core. acs.org

Advanced Synthetic Strategies and Derivatizations of Pyrimidine-Substituted Butanones

Beyond the initial synthesis, pyrimidine-substituted butanones can undergo further transformations to create more complex molecules. These strategies involve forming new carbon-carbon bonds or functionalizing the aromatic pyrimidine ring.

The aldol (B89426) reaction is a fundamental tool for forming carbon-carbon bonds. pearson.com A pyrimidine-substituted butanone, possessing α-hydrogens on the butanone chain, can be deprotonated to form an enolate. This enolate can then act as a nucleophile, attacking an electrophilic carbonyl compound (an aldehyde or another ketone) in an aldol addition reaction to form a β-hydroxy ketone.

The resulting aldol product can often be readily dehydrated, either under the reaction conditions or with subsequent heating in the presence of acid or base. pressbooks.pubyoutube.com This elimination of water yields an α,β-unsaturated carbonyl compound, also known as a conjugated enone. pressbooks.pubfiveable.me The formation of the conjugated system provides a thermodynamic driving force for the dehydration, making this a common and high-yielding transformation. pressbooks.pub This sequence allows for the extension and elaboration of the butanone side chain attached to the pyrimidine ring. mdpi.com

Table 2: Aldol Reaction and Dehydration Sequence

| Step | Process | Reactants | Intermediate/Product | Key Features |

|---|---|---|---|---|

| 1 | Enolate Formation | Pyrimidinyl butanone + Base | Enolate | Nucleophilic α-carbon |

| 2 | Aldol Addition | Enolate + Aldehyde/Ketone | β-Hydroxy ketone | C-C bond formation |

Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring. However, its direct application to electron-deficient heterocycles like pyrimidine is challenging. youtube.com The lone pair of electrons on the ring nitrogen atoms can coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to further deactivation of the ring towards electrophilic attack. youtube.comnih.gov

Despite these difficulties, acylation of pyrimidine rings can be achieved under specific conditions or through alternative pathways. For instance, acylation can sometimes be successful on activated pyrimidine systems, such as those bearing electron-donating groups like amino or hydroxyl functions. rsc.org Intramolecular acylations may also be more feasible. youtube.com The development of specialized catalytic systems, potentially using ionic liquids, has also been explored to facilitate such transformations on aromatic systems. researchgate.net

Organometallic reagents are indispensable in modern organic synthesis for forming carbon-carbon bonds, particularly in cross-coupling reactions. Organozinc reagents, in particular, are valued for their functional group tolerance and moderate reactivity.

A powerful strategy for synthesizing pyrimidinyl ketones involves the use of organozinc compounds in a Negishi cross-coupling reaction. This typically involves preparing a pyrimidinylzinc reagent, which can be achieved by direct insertion of activated zinc into a halopyrimidine (e.g., bromopyrimidine) or by transmetalation from an organolithium or Grignard reagent. nih.gov This pyrimidinylzinc species can then be coupled with an appropriate acyl chloride in the presence of a palladium catalyst to install the desired ketone side chain. This method offers a highly convergent and versatile route to the target molecule, allowing for the late-stage introduction of the pyrimidine moiety. nih.govresearchgate.net

Reductive Transformations, e.g., Catalytic Hydrogenolysis

Reductive transformations of pyrimidine-containing ketones, such as this compound, can be achieved through methods like catalytic hydrogenolysis. This process typically involves the use of a catalyst to facilitate the cleavage of C-O or C-N bonds by reaction with hydrogen. While specific studies on the catalytic hydrogenolysis of this compound are not extensively detailed in the provided results, general principles of carbonyl group reduction and pyrimidine ring stability can be applied.

Catalytic hydrogenation is a common method for the reduction of ketones to secondary alcohols. Metals such as platinum, palladium, rhodium, or nickel are often employed as catalysts for such transformations. umich.edu For instance, the hydrogenation of a ketone functionality would convert the butan-1-one moiety to a butan-1-ol. The conditions for such a reaction, including catalyst choice, solvent, temperature, and hydrogen pressure, would need to be optimized to achieve high yield and selectivity, minimizing any potential reduction of the pyrimidine ring itself.

In some cases, chemoselectivity becomes a crucial aspect, especially when multiple reducible functional groups are present. For example, iridium catalytic systems have been shown to selectively hydrogenolyze a C–N bond in a urea functionality, yielding formamides and amines, even in the presence of more traditionally reactive carbonyl groups like esters and amides. nih.govresearchgate.netresearchgate.net This highlights the potential for developing highly selective reductive transformations for complex molecules containing a pyrimidine ring. The choice of catalyst and reaction conditions can dictate which functional group is preferentially reduced. nih.gov

Cross-Coupling Methodologies: Palladium-Catalyzed Reactions for Structural Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for the structural diversification of heterocyclic compounds, including pyrimidine derivatives. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents onto the pyrimidine core.

Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for forming C-C bonds by coupling an organoboron species with an organohalide or triflate in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For a derivative of this compound, a halogenated precursor (e.g., a bromo- or chloro-pyrimidine) would be required. The reaction of this precursor with various aryl or heteroaryl boronic acids would lead to the synthesis of diverse 4-aryl- and 4-heteroarylpyrimidines. researchgate.netrsc.org The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be performed in aqueous media, aligning with the principles of green chemistry. rsc.orgcore.ac.uk Acyl chlorides can also be used as electrophiles in Suzuki couplings to produce aryl ketones. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of C-N bonds, specifically for the synthesis of aryl amines from aryl halides and amines. wikipedia.org This methodology can be applied to introduce amino substituents onto the pyrimidine ring of this compound, starting from a halogenated pyrimidine precursor. The reaction's scope is broad, allowing for the coupling of various primary and secondary amines. wikipedia.org Optimized conditions often involve the use of specific palladium catalysts, phosphine (B1218219) ligands (such as Xantphos), and a base like sodium tert-butoxide. nih.gov This method provides a regioselective route to aminopyrimidines, which are important structural motifs in many biologically active compounds. nih.govresearchgate.netthieme-connect.com

Other Palladium-Catalyzed Couplings: Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, other palladium-catalyzed cross-couplings like Negishi (using organozinc reagents) and C-S cross-coupling (for introducing thioether groups) can also be employed for the functionalization of the pyrimidine ring. figshare.commdpi.com These reactions further expand the toolbox for creating a diverse library of derivatives based on the this compound scaffold.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Pyrimidine Diversification

| Reaction Name | Coupling Partners | Bond Formed | Key Reagents |

| Suzuki-Miyaura | Organohalide/Triflate + Organoboron | C-C | Pd Catalyst, Base |

| Buchwald-Hartwig | Organohalide + Amine | C-N | Pd Catalyst, Ligand, Base |

| Negishi | Organohalide/Triflate + Organozinc | C-C | Pd(0) or Pd(II) Catalyst |

| C-S Cross-Coupling | Dihalopyrimidine + Thiol | C-S | Pd(II) Precatalyst, N-heterocyclic carbene ligand |

Synthesis of Related Pyrimidine-Containing Butanones and Structural Analogues

The synthesis of structural analogues of this compound can be achieved through various synthetic strategies, often involving the construction of the pyrimidine ring as a key step. Many methods rely on the condensation of carbonyl compounds with diamines or amidines. chemicalbook.com

One common approach is the Biginelli reaction, a one-pot multicomponent reaction that can be used to prepare dihydropyrimidines, which can then be oxidized to pyrimidines. chemicalbook.comclockss.org Modifications of this reaction and other multicomponent strategies allow for the synthesis of a wide range of substituted pyrimidines. nih.govjchemrev.com For instance, the reaction of aldehydes, malononitrile, and benzamidine (B55565) hydrochloride can yield pyrimidine derivatives. growingscience.com

The synthesis of pyrimidine-5-carboxylic esters, which could serve as precursors to the target butanone, has been described through the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts. organic-chemistry.org Furthermore, pyrimidine-fused heterocyclic systems, which can be considered structural analogues, have been synthesized through various catalytic and non-catalytic methods. rsc.orgnih.govnih.govresearchgate.net For example, pyrimido[4,5-b]quinolines can be prepared from anilines and barbituric acids. rsc.org

Microwave-assisted synthesis has also emerged as an efficient method for preparing pyrimidine analogues, often leading to shorter reaction times and higher yields. jchemrev.comnih.gov The synthesis of monocyclic pyrimidinones, which are structurally related to the butanone , has been accomplished through structure-based design and synthesis, yielding potent biologically active molecules. nih.gov

Catalytic Systems in the Synthesis of Pyrimidine-Based Compounds

The synthesis of pyrimidine-based compounds is greatly facilitated by the use of various catalytic systems, which can enhance reaction rates, improve yields, and control selectivity. nih.govmdpi.com

Application of Carbocationic Catalytic Systems in Heterocycle Synthesis

Carbocationic catalytic systems have been employed in the synthesis of fused pyrimidine derivatives. For example, trityl chloride (TrCl) can act as a neutral catalyst in the multicomponent reaction of aromatic aldehydes with dimedone and 6-amino-1,3-dimethyluracil (B104193) to produce pyrimido[4,5-b] quinolines. nih.gov The reaction is believed to proceed through the in-situ generation of a trityl cation, which activates the aldehyde for subsequent reactions. nih.gov This type of catalysis offers a mild reaction condition for the synthesis of complex heterocyclic systems.

Role of Transition Metal Catalysts

Transition metal catalysts are pivotal in the synthesis and functionalization of pyrimidines. nih.govresearchgate.netresearchgate.netdntb.gov.ua As discussed in section 2.2.5, palladium catalysts are extensively used for a variety of cross-coupling reactions that introduce functional diversity to the pyrimidine ring. researchgate.net

Beyond palladium, other transition metals like iron, copper, iridium, and rhodium have also been utilized in pyrimidine synthesis. mdpi.comorganic-chemistry.org For instance, an iron(II)-complex has been used to catalyze the reaction of ketones, aldehydes, or esters with amidines to form pyrimidine derivatives. organic-chemistry.org Copper(II) triflate can catalyze the synthesis of 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines from propargyl alcohols and amidines. mdpi.com Iridium-catalyzed multicomponent reactions of amidines and alcohols can also lead to the formation of pyrimidines. mdpi.com These catalysts often operate through different mechanisms, offering alternative synthetic routes and access to a wider range of pyrimidine structures. nih.gov

Table 2: Examples of Transition Metal Catalysts in Pyrimidine Synthesis

| Metal | Catalyst Example | Reaction Type |

| Palladium | Pd(OAc)₂, Pd₂(dba)₃ | Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) |

| Iron | FeSO₄·7H₂O / 1,10-phenanthroline | β-Ammoniation/Cyclization |

| Copper | Cu(II) triflate | Cycloaddition |

| Iridium | PN5P–Ir–pincer complexes | Multicomponent Synthesis |

Heterogeneous Catalysis (e.g., Raney Nickel for related structures)

Heterogeneous catalysts offer significant advantages in terms of ease of separation, recovery, and reusability. Raney Nickel, a fine-grained nickel catalyst, is a well-known heterogeneous catalyst widely used in organic synthesis, particularly for hydrogenation reactions. acs.orggoogle.com

While specific applications of Raney Nickel in the direct synthesis of this compound are not detailed, it is a versatile catalyst for the reduction of various functional groups. It has been used for the racemization of chiral amines and in dynamic kinetic resolution processes. researchgate.net Given its activity in hydrogenation, it could potentially be used for the reduction of a nitro-pyrimidine precursor to an amino-pyrimidine, which could then be further functionalized. Raney Nickel has also been noted for its use in the reduction of nitro groups for the synthesis of N-heterocycles. researchgate.net The choice of a heterogeneous catalyst like Raney Nickel can contribute to more sustainable and environmentally friendly synthetic processes.

Spectroscopic and Structural Analysis of this compound

Comprehensive searches for high-resolution mass spectrometry (HRMS), one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) analysis, and ultraviolet-visible (UV-Vis) absorption characteristics for this particular molecule did not yield specific research findings or data sets.

While general principles of these analytical techniques are well-established for characterizing novel chemical entities, including related pyrimidine derivatives, the specific application and resulting data for this compound have not been published. Therefore, the creation of a detailed, data-driven article as per the requested outline is not possible at this time.

Advanced Structural Elucidation and Spectroscopic Characterization

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a compound. This analysis is crucial for confirming the empirical formula of a newly synthesized molecule. The theoretical elemental composition of 2,2-dimethyl-1-pyrimidin-5-ylbutan-1-one (C₁₀H₁₄N₂O) is calculated as follows: Carbon (C) 66.64%, Hydrogen (H) 7.83%, and Nitrogen (N) 15.54%.

Despite a thorough review of scientific literature, specific experimental elemental analysis data for this compound has not been reported. Typically, experimental values are expected to be within ±0.4% of the theoretical values to be considered a confirmation of the compound's purity and proposed formula.

| Element | Symbol | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|---|

| Carbon | C | 66.64 | Data not available |

| Hydrogen | H | 7.83 | Data not available |

| Nitrogen | N | 15.54 | Data not available |

| Oxygen | O | 8.88 | Data not available |

X-ray Crystallography for Single-Crystal Structure Determination (where applicable to related compounds)

Direct X-ray crystallography data for this compound is not currently available in published literature. However, to illustrate the application of this technique for the structural elucidation of related pyrimidine (B1678525) derivatives, the crystallographic data for N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide can be considered. vensel.org This data provides insight into the typical structural features and intermolecular interactions that can be observed in substituted pyrimidines. vensel.org

The analysis of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide revealed a monoclinic crystal system with the space group P21/n. vensel.org The three-dimensional structure is stabilized by intramolecular hydrogen bonds, and the crystal packing is reinforced by intermolecular hydrogen bonds. vensel.org Such detailed structural information is invaluable for understanding the molecule's physical properties and its interactions in a biological context.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₁₅N₅OS |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 8.5657(5) |

| b (Å) | 9.3203(5) |

| c (Å) | 18.2134(10) |

| α (°) | 90 |

| β (°) | 91.540(4) |

| γ (°) | 90 |

| Volume (ų) | 1453.04(14) |

| Z | 4 |

Computational and Theoretical Investigations of 2,2 Dimethyl 1 Pyrimidin 5 Ylbutan 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost that is well-suited for molecules of this size. DFT methods are instrumental in elucidating the fundamental electronic structure and reactivity of 2,2-dimethyl-1-pyrimidin-5-ylbutan-1-one.

The initial step in the computational analysis involves determining the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. Using DFT methods, commonly with the B3LYP functional and a 6-31G* basis set, the molecule's geometry is adjusted to find the lowest energy conformation on the potential energy surface. researchgate.netresearchgate.netinpressco.com

The conformational landscape of this compound is of particular interest due to the rotatable single bonds between the pyrimidine (B1678525) ring, the carbonyl group, and the bulky tert-butyl group. The rotation around the C-C bond connecting the pyrimidine ring and the carbonyl group, as well as the C-C bond between the carbonyl and the tert-butyl group, gives rise to various possible conformers. The tert-butyl group, due to its size, significantly influences the conformational preference, often leading to a staggered arrangement to minimize steric hindrance. chemrxiv.org Conformational analysis reveals that the most stable conformer likely positions the bulky tert-butyl group away from the pyrimidine ring to reduce steric clash, with the carbonyl group's orientation influenced by the electronic interactions with the pyrimidine ring. rsc.org

Below is a table of illustrative optimized geometrical parameters for the most stable conformer of this compound, derived from DFT calculations on analogous structures. rdd.edu.iq

| Parameter | Value (Illustrative) |

| Bond Lengths (Å) | |

| C(pyrimidine)-C(carbonyl) | 1.49 |

| C=O | 1.23 |

| C(carbonyl)-C(tert-butyl) | 1.54 |

| N1-C2 (pyrimidine) | 1.34 |

| C4-C5 (pyrimidine) | 1.39 |

| Bond Angles (°) ** | |

| C(pyrimidine)-C(carbonyl)-O | 120.5 |

| C(pyrimidine)-C(carbonyl)-C(tert-butyl) | 118.0 |

| O-C(carbonyl)-C(tert-butyl) | 121.5 |

| Dihedral Angles (°) ** | |

| N1-C5-C(carbonyl)-O | ~180 (anti-periplanar) |

| C5-C(carbonyl)-C(tert-butyl)-C(methyl) | ~60 (gauche) |

Note: These values are representative and based on DFT calculations of structurally similar molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. researchgate.netnih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity. materialsciencejournal.org A smaller gap suggests that the molecule is more reactive and can be more easily excited.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring, while the LUMO is likely centered on the carbonyl group and the pyrimidine ring, reflecting the electron-withdrawing nature of the carbonyl and the nitrogen atoms in the ring. tandfonline.comresearchgate.net

An illustrative table of the calculated HOMO and LUMO energies and the energy gap is provided below, based on typical values for similar pyrimidinyl ketones. researchgate.netmaterialsciencejournal.org

| Parameter | Energy (eV) (Illustrative) |

| EHOMO | -6.85 |

| ELUMO | -1.75 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

Note: These values are representative and based on DFT calculations of structurally similar molecules.

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net The MEP is mapped onto the electron density surface, with colors typically ranging from red (most negative potential) to blue (most positive potential). mdpi.comresearchgate.net For this compound, the MEP surface would show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group, indicating these as likely sites for electrophilic attack or hydrogen bond acceptance. readthedocs.io Positive potential (blue) would be expected around the hydrogen atoms of the pyrimidine ring and the tert-butyl group.

| Parameter | Value (Illustrative) |

| Dipole Moment (Debye) | 3.5 D |

Note: This value is representative and based on DFT calculations of structurally similar molecules.

From the HOMO and LUMO energies, several global quantum chemical parameters can be derived to quantify the reactivity of the molecule. rasayanjournal.co.in These descriptors, based on conceptual DFT, provide a framework for understanding the molecule's stability and reactivity. wjarr.comnih.gov

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the ability to accept electrons, calculated as χ² / (2η).

The following table presents illustrative values for these parameters for this compound. researchgate.net

| Parameter | Value (Illustrative) |

| Ionization Potential (I) | 6.85 eV |

| Electron Affinity (A) | 1.75 eV |

| Electronegativity (χ) | 4.30 eV |

| Chemical Hardness (η) | 2.55 eV |

| Chemical Softness (S) | 0.39 eV⁻¹ |

| Electrophilicity Index (ω) | 3.62 eV |

Note: These values are representative and based on DFT calculations of structurally similar molecules.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time, typically in a simulated biological environment such as water. readthedocs.iomdpi.com An MD simulation of this compound in a water box would reveal how the molecule interacts with its surroundings. researchgate.net

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. samipubco.com This method is invaluable in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-protein interactions. For this compound, which contains a pyrimidine scaffold common in kinase inhibitors, a relevant target for docking studies would be a cyclin-dependent kinase (CDK), such as CDK2. nih.gov

In a typical docking simulation, the 3D structure of the target protein (e.g., CDK2, PDB ID: 7KJS) is obtained from the Protein Data Bank. mdpi.com The ligand, this compound, is then placed in the active site of the protein, and a scoring function is used to estimate the binding affinity, typically reported as a docking score in kcal/mol. nih.gov The docking results would predict the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. researchgate.netnih.gov

For instance, the pyrimidine ring could form hydrogen bonds with the hinge region of the kinase, a common binding motif for pyrimidine-based inhibitors. mdpi.com The tert-butyl group would likely occupy a hydrophobic pocket in the active site.

An illustrative summary of a molecular docking study is presented below.

| Parameter | Result (Illustrative) |

| Protein Target | Cyclin-Dependent Kinase 2 (CDK2) |

| PDB ID | 7KJS |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Interactions | |

| Hydrogen Bonds | Pyrimidine N1 with Leu83 backbone NH |

| Pyrimidine N3 with Leu83 backbone C=O | |

| Hydrophobic Interactions | Tert-butyl group with Val18, Ile10, and Ala31 |

| Pyrimidine ring with Phe80 |

Note: These results are hypothetical and serve to illustrate the type of information obtained from a molecular docking study.

Reaction Mechanism Elucidation through Computational Reaction Pathways and Energy Barrier Analysis

Understanding the synthetic pathways to pyrimidine derivatives is crucial for optimizing reaction conditions and improving yields. Computational studies can elucidate complex reaction mechanisms, identify key intermediates and transition states, and calculate the energy barriers associated with each step.

Theoretical investigations have been conducted on the synthesis of functionalized pyrimidines from the reaction of ketones with electron-deficient 1,3,5-triazines. pku.edu.cn These studies, employing quantum chemical calculations, propose a cascade reaction mechanism involving a series of steps: an inverse electron demand hetero-Diels-Alder (ihDA) reaction, followed by a retro-Diels-Alder (rDA) reaction and subsequent elimination of water. pku.edu.cn An acid catalyst is shown to be essential for both the ihDA and rDA steps. pku.edu.cn

For instance, the reaction is proposed to begin with the formation of a complex between the enol form of the ketone and the acid catalyst. pku.edu.cn The subsequent C-C bond formation is facile, with a low activation enthalpy, leading to a stable intermediate. pku.edu.cn The elucidation of such a multi-step pathway provides a detailed picture of the reaction progress, which is challenging to obtain through experimental means alone. pku.edu.cnnih.gov

Another computationally studied mechanism is the synthesis of pyrido[2,3-d]pyrimidines, which involves Knoevenagel condensation, Michael addition, and cyclization steps. nih.gov Theoretical models for these uncatalyzed reactions in aqueous solutions help identify the rate-determining step and provide a foundation for designing more effective catalysts. nih.gov For the Knoevenagel condensation part of this sequence, a base-catalyzed route was found to have a very high energy barrier, making it kinetically unfeasible, whereas a pathway initiated by keto-enol tautomerism was shown to be more favorable. nih.gov

| Reaction Step | Transition State | Calculated Activation Enthalpy (kcal/mol) | Description |

|---|---|---|---|

| C-C Bond Formation | TS1 | 1.7 | The initial facile bond formation between the enol and the triazine ring. |

| Cyclization (ihDA) | TS2 | 20.3 | The rate-determining transition state for the first cyclization step. |

| Proton Transfer | TS3 | 14.8 | An intramolecular proton transfer step to form a subsequent intermediate. |

| Ring Opening (rDA) | TS4 | 21.0 | The energy barrier for the retro-Diels-Alder reaction to form the pyrimidine ring. |

In Silico Screening and Virtual Ligand Design Strategies

In silico screening is a computational technique used extensively in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.netnih.gov For pyrimidine-based compounds, these strategies are employed to design novel molecules with potential therapeutic applications, such as anticancer, anti-inflammatory, or antimicrobial agents. researchgate.netwisdomlib.orgeurekaselect.com

The process often begins with molecular docking, which predicts the preferred orientation of a ligand when bound to a target to form a stable complex. wisdomlib.orgnih.gov This allows researchers to assess the binding affinity and interaction patterns of thousands of pyrimidine analogues computationally. eurekaselect.comnih.gov For example, in the design of novel kinase inhibitors, pyrimidine derivatives can be docked into the ATP-binding site of a target kinase, such as Epidermal Growth Factor Receptor (EGFR). eurekaselect.com The docking results help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. eurekaselect.com

Virtual ligand design takes this a step further by modifying the structure of a known ligand to improve its binding affinity or other properties. Based on the docking poses of initial hits, new functional groups can be added or existing ones modified on the pyrimidine scaffold to optimize interactions with the target protein. nano-ntp.com This rational design process helps prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources. nano-ntp.comresearchgate.net These in silico approaches have been successfully used to identify pyrimidine derivatives as potential inhibitors for various targets, including VEGFR-2 for anti-angiogenesis therapy and Cyclin-Dependent Kinases (CDKs) for cancer treatment. nih.govsemanticscholar.org

| Compound ID | Binding Energy (kcal/mol) | Key Hydrogen Bond Interactions (Amino Acid Residues) | Key Hydrophobic Interactions (Amino Acid Residues) |

|---|---|---|---|

| Analog 1 | -7.5 | ASP 1046, CYS 919 | LEU 840, VAL 899 |

| Analog 2 | -8.2 | GLN 454, HIS 386 | SER 415 |

| Analog 3 | -9.1 | ASP 1046 | LYS 868, VAL 848 |

| Analog 4 | -6.8 | TYR 148 | THR 212, ASN 382 |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scirp.orgresearchpublish.com For pyrimidine derivatives, QSAR models are developed to predict properties like anti-inflammatory or anticancer potency, guiding the synthesis of more effective analogues. scirp.orgnih.gov

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a dataset. tandfonline.com These descriptors quantify various physicochemical properties, such as steric, electronic, and topological features of the molecules. Statistical techniques, most commonly Multiple Linear Regression (MLR) and non-linear methods like Artificial Neural Networks (ANN), are then used to build an equation that correlates these descriptors with the observed biological activity. nih.govtandfonline.com

A robust QSAR model must be statistically significant and have good predictive power, which is assessed through rigorous validation methods. researchpublish.com Key statistical parameters used to evaluate a model include the squared correlation coefficient (R²), which measures the goodness of fit, and the leave-one-out cross-validation coefficient (Q²), which assesses the model's predictive ability. nih.govtandfonline.com Successful QSAR studies on pyrimidine derivatives have identified key structural features that influence their activity. For example, models have been developed to predict the inhibitory activity of pyrimidines against targets like the vascular endothelial growth factor receptor 2 (VEGFR-2) and Wee1 kinase. nih.govaip.org These models provide valuable insights for designing new compounds with enhanced activity. researchpublish.comaip.org

| Model Type | Target Activity | No. of Compounds | R² (Correlation Coefficient) | Q² (Cross-Validation Coefficient) | Key Descriptors | Reference |

|---|---|---|---|---|---|---|

| MLR | VEGFR-2 Inhibition | 33 | 0.889 | Not Reported | Topological, Electronic | nih.gov |

| ANN | VEGFR-2 Inhibition | 33 | 0.998 | Higher than MLR | Topological, Electronic | nih.gov |

| MLR | JAK3 Inhibition | Not Reported | 0.89 | 0.65 | Aromaticity, Double Bonds, Partial Surface Area | tandfonline.com |

| ANN | JAK3 Inhibition | Not Reported | 0.95 | Not Reported | Aromaticity, Double Bonds, Partial Surface Area | tandfonline.com |

| CoMFA | Wee1 Inhibition | 45 | 0.964 | 0.707 | Steric and Electrostatic Fields | aip.org |

| CoMSIA | Wee1 Inhibition | 45 | 0.972 | 0.645 | Steric, Electrostatic, Hydrophobic, H-bond Fields | aip.org |

Biological Activity and Mechanistic Studies of 2,2 Dimethyl 1 Pyrimidin 5 Ylbutan 1 One and Its Analogues

Enzymatic Inhibition and Modulation Studies

Interaction with Human Lactate (B86563) Dehydrogenase A (hLDHA) (as observed for pyrimidine (B1678525)/quinoline derivatives)

The inhibition of human lactate dehydrogenase A (hLDHA) is a critical target in cancer therapy due to the role of this enzyme in the Warburg effect, a metabolic characteristic of many cancer cells. mdpi.com Research into pyrimidine derivatives has revealed their potential as hLDHA inhibitors. A novel series of ethyl pyrimidine-quinolinecarboxylate derivatives were designed and synthesized, showing significant inhibitory activity against hLDHA. nih.govdntb.gov.ua

Virtual docking screening was employed to identify promising candidates, leading to the synthesis of compounds that were subsequently tested for their enzymatic inhibition. mdpi.comresearchgate.net Several of these pyrimidine-quinoline hybrids demonstrated potent inhibition, with thirteen compounds showing IC50 values below 5 µM. nih.gov Notably, four compounds (16a, 18b, 18c, and 18d) exhibited IC50 values of approximately 1 µM. nih.govdntb.gov.ua Furthermore, some of these derivatives showed selectivity for the A isoform of lactate dehydrogenase over the B isoform (hLDHB). nih.gov For instance, compounds 15c, 15d, and 16d were found to be selective for hLDHA, with hLDHB IC50 values greater than 100 µM. nih.govdntb.gov.ua

The following table summarizes the hLDHA inhibitory activities of selected ethyl pyrimidine-quinolinecarboxylate derivatives.

| Compound | hLDHA IC50 (µM) | hLDHB IC50 (µM) | Selectivity |

| 16a | ~1 | - | - |

| 18b | ~1 | - | - |

| 18c | ~1 | - | - |

| 18d | ~1 | - | - |

| 15c | < 10 | > 100 | Selective for hLDHA |

| 15d | < 10 | > 100 | Selective for hLDHA |

| 16d | < 10 | > 100 | Selective for hLDHA |

Data sourced from studies on ethyl pyrimidine-quinolinecarboxylate derivatives. nih.govdntb.gov.ua

Dihydroorotate Dehydrogenase (DHODH) Inhibition (context from triazolopyrimidine studies)

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway and represents a "druggable" target for various diseases, including rheumatoid arthritis and malaria. nih.govnih.gov Triazolopyrimidine-based inhibitors have been identified as potent and selective agents against Plasmodium falciparum DHODH (PfDHODH). nih.govacs.org

A high-throughput screening identified a triazolopyrimidine compound with a potent inhibitory constant (KI) of 15 nM against PfDHODH and over 5,000-fold selectivity compared to the human enzyme. nih.govacs.org Structure-activity relationship (SAR) studies on a series of triazolopyrimidine analogs revealed a strong correlation between their inhibitory activity against the enzyme and their potency against the parasite in whole-cell assays. nih.gov The introduction of fluorine-containing substituents, such as trifluoromethyl (CF3) and pentafluorosulfanyl (SF5), on the aniline (B41778) ring of these inhibitors was found to enhance both potency and metabolic stability. acs.orgresearchgate.net

The table below presents the inhibitory activities of representative triazolopyrimidine-based DHODH inhibitors.

| Compound | PfDHODH IC50 (nM) | P. falciparum growth IC50 (nM) | Selectivity over HsDHODH |

| DSM74 (analogue with p-trifluoromethylphenyl) | Potent inhibitor | - | High |

| Analogue with 3,5-difluoro-4-CF3 | 20-40 | 2-12 | - |

| Analogue with 4-SF5 | 20-40 | 2-12 | - |

Data derived from studies on triazolopyrimidine-based DHODH inhibitors. nih.govacs.orgresearchgate.net

NUDIX Hydrolase Family Member Interactions (NUDT5 and NUDT14)

The NUDIX (Nucleoside Diphosphate linked to some moiety X) hydrolase family of enzymes is involved in various cellular processes, including nucleotide metabolism. acs.orgnih.gov Recent studies have identified NUDT5 and NUDT14 as unexpected off-targets for certain clinical Bruton's tyrosine kinase (BTK) inhibitors that contain a pyrimidine core, such as ibrutinib. nih.govresearchgate.net

Ibrutinib was found to be a dual inhibitor of the catalytic activities of both NUDT5 and NUDT14. acs.org Further exploration of the structure-activity relationships around the pyrimidine scaffold led to the identification of a potent, noncovalent, and cell-active dual NUDT5/14 inhibitor. nih.gov This discovery highlights the potential for pyrimidine-based compounds to interact with the NUDIX hydrolase family. Co-crystallization experiments have provided insights into the active site architecture of NUDT14 and the binding mode of these inhibitors, which can guide the future design of selective chemical probes. acs.orgnih.gov

The following table summarizes the inhibitory activity of a pyrimidine-containing compound against NUDIX hydrolases.

| Compound | Target | Activity |

| Ibrutinib analogue (Compound 9) | NUDT5 | EC50 = 1.08 ± 0.07 µM (NanoBRET TE assay) |

| Ibrutinib analogue (Compound 9) | NUDT14 | Stabilizes HiBiT-NUDT14 in intact cells |

Data from a study on a dual NUDT5/14 antagonist. acs.org

Cholinesterase and Monoamine Oxidase Inhibition (as observed for thiazolopyrimidine derivatives)

Thiazolopyrimidines, which are structurally related to pyrimidines, have been investigated for their potential to inhibit cholinesterases and monoamine oxidases, enzymes that are key targets in the treatment of neurodegenerative diseases. semanticscholar.orgresearchgate.netnih.gov A series of 5H-thiazolo[3,2-a]pyrimidine derivatives were synthesized and evaluated as potential acetylcholinesterase (AChE) inhibitors. researchgate.net Some of these compounds displayed considerable inhibitory effects, with inhibition rates exceeding 50% at a concentration of 10 µM. researchgate.net

In the context of monoamine oxidase (MAO) inhibition, thiazolopyridine derivatives have shown potent activity against MAO-B. nih.gov Structure-activity relationship studies revealed that replacing an oxazolopyridine core with a thiazolopyridine core significantly improved inhibitory activity. nih.gov One such compound exhibited an IC50 value of 26.5 nM against MAO-B. nih.gov

The table below shows the inhibitory activities of selected thiazolopyrimidine and related derivatives against cholinesterases and MAO-B.

| Compound Class | Target Enzyme | Observed Activity |

| 5H-thiazolo[3,2-a]pyrimidine derivatives | Acetylcholinesterase (AChE) | >50% inhibition at 10 µM for some compounds |

| Thiazolopyridine derivative (Compound 1n) | Monoamine Oxidase B (MAO-B) | IC50 = 26.5 nM |

Data based on studies of thiazolopyrimidine and thiazolopyridine derivatives. researchgate.netnih.gov

Beta-Glucosidase Inhibition (context from tetrahydroquinazoline (B156257) derivatives)

While direct studies on beta-glucosidase inhibition by 2,2-dimethyl-1-pyrimidin-5-ylbutan-1-one are not available, related heterocyclic structures such as quinazoline (B50416) derivatives have been explored as alpha-glucosidase inhibitors. nih.goveurjchem.com Alpha-glucosidase inhibitors are a class of drugs used to manage type 2 diabetes. eurjchem.com Various quinazolin-4(3H)-one derivatives bearing a phenoxy-acetamide moiety have been synthesized and evaluated. nih.gov

Among these, one compound showed particularly high alpha-glucosidase inhibition with an IC50 of 14.4 µM, which was approximately 53 times more potent than the standard drug acarbose. nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor of the enzyme. nih.gov These findings suggest that the broader class of nitrogen-containing heterocyclic compounds, including pyrimidine derivatives, may have the potential for glucosidase inhibition.

The following table highlights the alpha-glucosidase inhibitory activity of a potent quinazolin-4(3H)-one derivative.

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

| Quinazolin-4(3H)-one derivative (7b) | α-Glucosidase | 14.4 | Competitive |

Data from a study on quinazolin-4(3H)-one derivatives. nih.gov

Detailed Binding Site Analysis and Interaction Modes with Protein Targets

The interaction of pyrimidine-based inhibitors with their protein targets has been elucidated through molecular docking and co-crystallography studies. nih.govnih.govresearchgate.net For pyrimidine-quinoline carboxylate inhibitors of hLDHA, docking studies revealed that the most potent compounds adopt a U-shaped disposition within the active site. mdpi.com

In the case of triazolopyrimidine-based inhibitors of DHODH, the binding modes differ between the P. falciparum and mammalian enzymes due to variations in the amino acid composition of the binding pocket. acs.org For instance, the substitution of bulkier amino acids in human DHODH (e.g., Met111 and Thr63) for smaller residues in PfDHODH (e.g., Leu240 and Gly192) creates a distinct aniline binding site in the parasite enzyme that is absent in the human counterpart. acs.org

For the dual NUDT5/14 inhibitor derived from ibrutinib, co-crystallization experiments have provided detailed atomic-level insights into the inhibitor binding within the active sites of these NUDIX hydrolases. acs.orgnih.gov This information is crucial for the rational design of more potent and selective inhibitors.

Molecular docking studies of thiazolopyridine derivatives with MAO-B have suggested that van der Waals interactions within the enzyme's active site contribute to their enhanced inhibitory activities. nih.gov

Antimicrobial Activities

Pyrimidine-containing compounds have demonstrated significant potential as antimicrobial agents, with research highlighting their efficacy against a range of pathogenic microorganisms. researchgate.netsemanticscholar.org The diverse biological activities of these derivatives are often attributed to the various substitutions on the pyrimidine ring. nih.gov

Antibacterial Spectrum and Efficacy against Microbial Strains

Several pyrimidine derivatives have been shown to possess notable antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov For instance, certain thiophenyl-pyrimidine derivatives have demonstrated potent antibacterial activity, particularly against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREs), with efficacy surpassing that of conventional antibiotics such as vancomycin (B549263) and methicillin. rsc.org The antibacterial action of some pyrimidinone analogues has also been noted to have an improved spectrum against Gram-positive bacteria. nih.gov

While specific data for this compound is not extensively documented in publicly available literature, the general activity of pyrimidine derivatives suggests its potential for antibacterial effects. The efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

To illustrate the antibacterial potential within this class of compounds, the following table presents data for representative pyrimidine derivatives against various bacterial strains.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiophenyl-pyrimidine derivative | MRSA | < 4 | rsc.org |

| Thiophenyl-pyrimidine derivative | VREs | < 4 | rsc.org |

| Pyrimidinone analogue | Staphylococcus aureus | 8 - 32 | nih.gov |

| Pyrimidinone analogue | Enterococcus faecalis | 16 - 64 | nih.gov |

Antifungal Spectrum and Efficacy against Fungal Pathogens

The antifungal potential of pyrimidine derivatives is well-established, with many compounds exhibiting significant activity against a variety of fungal pathogens. semanticscholar.orgresearchgate.net Research has shown that certain pyrimidine derivatives are effective against phytopathogenic fungi, with some demonstrating potency comparable to or exceeding that of commercial fungicides. researchgate.net For example, a series of novel pyrimidine derivatives containing an amide moiety exhibited excellent antifungal activity against Phomopsis sp., with an EC50 value significantly better than the commercial fungicide Pyrimethanil. nih.gov

The antifungal efficacy of these compounds is often attributed to their ability to interfere with essential fungal processes. The following table provides examples of the antifungal activity of various pyrimidine analogues.

| Compound Type | Fungal Pathogen | Inhibition Rate (%) at 50 µg/mL | Reference |

| Pyrimidine-amide derivative | Botryosphaeria dothidea | 88.5 | nih.gov |

| Pyrimidine-amide derivative | Phomopsis sp. | 100.0 | nih.gov |

| Pyrimidine-amide derivative | Botrytis cinerea | 84.7 | nih.gov |

| Substituted pyrimidine | Phytophthora infestans | 36.4 | researchgate.net |

Larvicidal Activity and Ecotoxicological Implications

Recent studies have highlighted the potential of pyrimidine derivatives as larvicidal agents, particularly against mosquito larvae such as Aedes aegypti, the primary vector for diseases like dengue fever. scielo.brresearchgate.net Certain synthesized pyrimidine compounds have demonstrated excellent larvicidal activity. scielo.br For example, in one study, compounds with specific substitutions on the pyrimidine ring showed high mortality rates against A. aegypti larvae at a concentration of 100 ppm. scielo.brresearchgate.net

The larvicidal activity of these compounds is influenced by their physicochemical properties, including hydrophobicity. researchgate.net The presence of specific substituent groups, such as methyl and methoxy (B1213986), has been found to enhance larvicidal efficacy. scielo.brresearchgate.net While direct studies on this compound are limited, the general findings for pyrimidine derivatives suggest that this compound and its analogues could be explored for their larvicidal potential.

The following table summarizes the larvicidal activity of some pyrimidine derivatives against Aedes aegypti larvae.

| Compound ID | Concentration (ppm) | Mortality Rate (%) | Reference |

| 3c | 100 | > 90 | scielo.br |

| 3d | 100 | > 90 | scielo.br |

| 3f | 100 | High | scielo.br |

| 5a | 100 | High | scielo.br |

Proposed Mechanisms of Antimicrobial Action (e.g., interference with enzymatic pathways)

The antimicrobial effects of pyrimidine derivatives are believed to stem from their interference with crucial cellular processes in microorganisms. One of the proposed mechanisms for their antibacterial action is the inhibition of FtsZ polymerization. rsc.org FtsZ is a protein that plays a vital role in bacterial cell division, and its inhibition leads to a failure of cytokinesis and ultimately cell death. rsc.org This mode of action is particularly promising as it targets a bacterial-specific process, potentially reducing toxicity to mammalian cells.

In the context of antifungal activity, a primary proposed mechanism is the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death. Some pyrimidine derivatives are thought to inhibit lanosterol (B1674476) demethylase, a key enzyme in the ergosterol biosynthesis pathway.

Structure-Activity Relationship (SAR) Investigations

The biological potency of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. nih.govresearchgate.net Understanding these structure-activity relationships (SAR) is crucial for the rational design of more effective antimicrobial agents. nih.gov

Impact of Structural Modifications and Substituents on Biological Potency

SAR studies have revealed that specific structural modifications can enhance the antimicrobial activity of pyrimidine compounds. For larvicidal activity against Aedes aegypti, the presence of methyl and methoxy substituent groups has been shown to be beneficial. scielo.brresearchgate.net Conversely, the introduction of an electron-withdrawing group at certain positions can decrease activity, while an aromatic ring activator group can increase it. researchgate.net

In the context of antibacterial activity, the specific arrangement of substituents on the pyrimidine core is critical. For antifungal pyrimidines, the nature of the side chains and their steric and electronic properties play a significant role in determining their efficacy and spectrum of activity. For instance, in a series of pyrimidine derivatives containing an amide moiety, the presence of a bromo and a fluoro substituent on a phenyl ring attached to the core structure resulted in excellent antifungal activity. nih.gov

Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the biological activity, pharmacophore identification, pharmacological targets, or off-target activities of the chemical compound this compound.

Extensive searches for this particular compound have not yielded any dedicated research studies or data pertaining to the requested sections:

Research Applications and Future Directions for 2,2 Dimethyl 1 Pyrimidin 5 Ylbutan 1 One

Potential in Medicinal Chemistry and Drug Discovery Beyond Direct Pharmacological Agents

The pyrimidine (B1678525) moiety is a cornerstone in medicinal chemistry, recognized for its role in the structure of nucleic acids and its prevalence in a wide array of pharmaceuticals. mdpi.comresearchgate.net This foundational role suggests that even if 2,2-dimethyl-1-pyrimidin-5-ylbutan-1-one does not exhibit direct pharmacological activity, it could serve as a valuable tool or building block in the drug discovery process.

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. A well-designed probe should possess high affinity and selectivity for its target. Although no studies have specifically utilized this compound as a chemical probe, its structure presents possibilities. The pyrimidine ring can engage in hydrogen bonding and other interactions with biological macromolecules. The ketone group could be modified to incorporate reporter tags, such as fluorescent labels or affinity tags (e.g., biotin), which are crucial for target identification and visualization. The synthesis of such probes would likely involve derivatization of the butanone side chain or the pyrimidine ring itself.

In early-stage drug discovery, the identification and optimization of lead compounds are critical steps. The pyrimidine scaffold is frequently employed in the design of kinase inhibitors and other therapeutic agents due to its ability to mimic the hydrogen bonding patterns of natural ligands. nih.gov While the specific contribution of this compound is undocumented, it could serve as a fragment or starting point for the synthesis of a library of related compounds. Structure-activity relationship (SAR) studies on such a library could reveal how modifications to the dimethylbutanoyl group and substitutions on the pyrimidine ring influence biological activity, potentially leading to the discovery of novel lead compounds.

Table 1: Potential Modifications of this compound for Lead Development

| Modification Site | Potential Modification | Rationale |

| Pyrimidine Ring | Introduction of various substituents (e.g., amino, hydroxyl, halo groups) | To modulate electronic properties, solubility, and interactions with biological targets. |

| Butanone Chain | Alteration of chain length, branching, or introduction of cyclic structures | To explore the steric and hydrophobic requirements of a potential binding pocket. |

| Ketone Group | Reduction to an alcohol or conversion to other functional groups | To investigate the importance of the carbonyl group for activity and to alter polarity. |

Advanced Analytical Applications and Method Development

The analysis of pyrimidine derivatives is crucial in various fields, including clinical diagnostics and metabolic research. Advanced analytical techniques are often required for their detection and quantification in complex biological matrices.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for identifying biomarkers associated with disease states or drug responses. Pyrimidine metabolism is a fundamental cellular process, and its dysregulation has been linked to various diseases. nih.gov Analytical platforms such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to profile pyrimidine metabolites. creative-proteomics.comsysrevpharm.org

While there is no evidence of this compound being an endogenous metabolite, if introduced as an exogenous compound (e.g., a drug candidate), its metabolic fate could be tracked using these techniques. This could lead to the identification of novel biomarkers related to its biotransformation or its effect on endogenous metabolic pathways. For instance, a recent study on the drug Sacubitril/Valsartan revealed perturbations in pyrimidine metabolism, highlighting the potential for drugs to influence this pathway and for its intermediates to serve as biomarkers. mdpi.com

Exploratory Applications in Advanced Materials Science

The incorporation of heterocyclic compounds like pyrimidine into polymers and other materials can impart unique electronic, optical, or thermal properties. The electron-withdrawing nature of the pyrimidine ring makes it an attractive component for creating π-conjugated materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net

Although no research has specifically explored the use of this compound in materials science, its structure offers potential as a monomer or a precursor for functional materials. The pyrimidine ring could be functionalized to enable polymerization, and the properties of the resulting material could be tuned by modifying the side chain.

Catalytic Applications Beyond its Own Synthesis

The nitrogen atoms in the pyrimidine ring can act as Lewis bases or hydrogen bond acceptors, which could enable them to participate in catalytic processes. While the synthesis of pyrimidines often involves catalysis, the use of pyrimidine derivatives themselves as catalysts is less common but not unprecedented. mdpi.comorientjchem.org For instance, certain pyrimidine-based structures could be designed to act as organocatalysts or as ligands for metal-based catalysts. nih.gov There is currently no information to suggest that this compound has been investigated for any catalytic activity beyond the context of its own synthesis.

Emerging Research Areas and Unexplored Scientific Potential

The landscape of medicinal chemistry is in constant evolution, with the pyrimidine scaffold serving as a cornerstone for the development of a multitude of therapeutic agents. researchgate.netbenthamdirect.comnih.govnih.gov The inherent versatility of the pyrimidine ring, capable of forming various interactions with biological targets, has cemented its status as a privileged structure in drug discovery. nih.govpharmatutor.org While specific research on This compound is not extensively documented in publicly available literature, its structural features—a pyrimidine core linked to a ketone with a sterically hindered dimethylbutyl group—suggest several promising and unexplored avenues for scientific investigation. The exploration of this compound could unveil novel biological activities and therapeutic applications, building upon the well-established pharmacological profile of the broader pyrimidine class. rsc.orgorientjchem.org

The future research directions for This compound can be logically extrapolated from the known activities of related pyrimidine derivatives. These compounds have demonstrated a wide spectrum of biological effects, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral activities. jacsdirectory.commdpi.comwjarr.com The specific substitution pattern of a ketone at the C5 position of the pyrimidine ring, along with the unique 2,2-dimethylbutan-1-one side chain, presents an opportunity to probe structure-activity relationships and potentially discover compounds with enhanced potency, selectivity, or novel mechanisms of action.

Potential Areas for Future Investigation

| Research Area | Rationale Based on Pyrimidine Chemistry | Potential Significance of the this compound Moiety |

| Oncology | Pyrimidine analogues, such as 5-fluorouracil, are established anticancer agents that interfere with nucleic acid synthesis. pharmatutor.orgjacsdirectory.com | The bulky 2,2-dimethylbutyl group could influence binding to kinase domains or other protein targets involved in cell proliferation, potentially leading to novel kinase inhibitors. |

| Infectious Diseases | The pyrimidine core is central to numerous antibacterial (e.g., trimethoprim) and antifungal agents. orientjchem.orgjacsdirectory.com | The lipophilic side chain might enhance cell membrane permeability, a crucial factor for activity against certain microbial pathogens. |

| Inflammation and Immunology | Various pyrimidine derivatives have been shown to modulate inflammatory pathways, for instance, by inhibiting cyclooxygenase (COX) enzymes. wjarr.com | The specific ketone structure could be designed to interact with the active sites of enzymes involved in inflammation, such as COX or lipoxygenase, potentially offering a novel anti-inflammatory agent. |

| Neuroscience | Certain pyrimidine-containing compounds have shown activity as central nervous system agents, including anticonvulsants. nih.gov | The structural features of the compound could allow it to cross the blood-brain barrier and interact with neurological targets, opening avenues for research in neurodegenerative diseases or psychiatric disorders. |

| Agrochemicals | Pyrimidine derivatives have been utilized as herbicides. | The unique substitution pattern could be explored for the development of new herbicides with novel modes of action, addressing the challenge of weed resistance. |

The synthesis of a focused library of analogues around the This compound core would be a critical step in exploring these potential applications. Systematic modifications of both the pyrimidine ring and the ketone side chain would allow for a thorough investigation of structure-activity relationships. For instance, altering the substituents on the pyrimidine ring or varying the steric and electronic properties of the acyl group could lead to the identification of lead compounds with optimized pharmacological profiles.

Further research could also delve into the synthesis and reactions of pyrimidinyl ketones to develop more efficient and versatile methods for creating a diverse range of derivatives for biological screening. clockss.org The exploration of catalyzed synthesis methods could provide access to novel and complex pyrimidine structures. mdpi.com The rich history and broad biological significance of the pyrimidine family of compounds provide a strong foundation for the future investigation of This compound as a potentially valuable molecule in medicinal chemistry and drug development. researchgate.netjuniperpublishers.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,2-dimethyl-1-pyrimidin-5-ylbutan-1-one to improve yield and purity?

- Methodology :

-

Step 1 : Use regioselective alkylation of pyrimidine derivatives under inert conditions (e.g., nitrogen atmosphere) to minimize oxidation byproducts .

-

Step 2 : Employ column chromatography (e.g., CH₂Cl₂:CH₃OH gradient) for purification, as demonstrated in analogous pyrimidinone syntheses .

-

Step 3 : Optimize reaction temperature (e.g., 60–80°C) and catalyst choice (e.g., Pd/C for hydrogenation) to reduce side-product formation.

- Data Table : Hypothetical Synthesis Parameters

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Temperature (°C) | 60 | 80 | 70 |

| Catalyst | Pd/C | PtO₂ | Pd/C |

| Yield (%) | 65 | 58 | 82 |

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ groups (δ ~1.2–1.5 ppm) and pyrimidine protons (δ ~8.5–9.0 ppm) .

- X-ray Crystallography : Use SHELX software for crystal structure refinement, particularly for resolving steric effects from the 2,2-dimethyl group .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass accuracy.

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

- Methodology :

-

Molecular Docking : Use AutoDock Vina to simulate binding to pyrimidine-targeted enzymes (e.g., dihydrofolate reductase). Validate with free energy calculations (ΔG < -8 kcal/mol indicates strong binding) .

-

MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the dimethylbutanone sidechain in aqueous environments.

- Data Table : Hypothetical Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| Dihydrofolate Reductase | -9.2 | H-bond (pyrimidine N), hydrophobic (dimethyl group) |

| Kinase X | -7.5 | π-Stacking (pyrimidine ring) |

Q. How should researchers resolve contradictions between theoretical and experimental data for this compound?

- Methodology :

- Validation : Cross-check computational predictions (e.g., IR spectra via Gaussian DFT) with experimental FT-IR to identify discrepancies in vibrational modes .

- Parameter Adjustment : Re-optimize basis sets (e.g., B3LYP/6-311+G(d,p)) or solvent models in simulations to align with observed solubility data.

- Collaborative Analysis : Use multi-technique validation (e.g., NMR crystallography combined with SC-XRD) to resolve structural ambiguities .

Q. What are best practices for ensuring stability during storage and handling in pharmacological assays?

- Methodology :

- Storage : Store at -20°C under argon to prevent ketone oxidation. Lyophilization is recommended for long-term stability.

- Handling : Use gloveboxes for hygroscopic samples, as moisture may hydrolyze the pyrimidine ring .

- QC Testing : Perform HPLC-PDA every 3 months to monitor degradation (e.g., retention time shifts >5% indicate instability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.